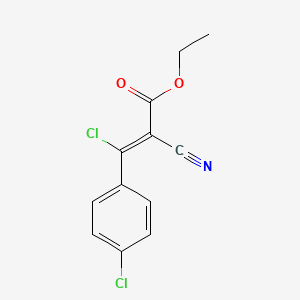![molecular formula C8H10Cl3NO B7945982 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B7945982.png)
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes two chlorine atoms, a methylamino group, and a phenol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol as the starting material.
Methylation: The phenol group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The methylated product undergoes amination to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the methylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Chloro-substituted phenols or amines.
Substitution Products: Alkylated or arylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological systems.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-4-[(dimethylamino)methyl]phenol hydrochloride: Similar structure with an additional methyl group.
2,4-Dichloro-6-[(methylamino)methyl]phenol hydrochloride: Different positions of chlorine atoms.
2,6-Dichloro-4-[(ethylamino)methyl]phenol hydrochloride: Ethyl group instead of methyl group.
Uniqueness: 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of the methylamino group, which influences its reactivity and applications.
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(methylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-11-4-5-2-6(9)8(12)7(10)3-5;/h2-3,11-12H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHZZDQDBSCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)Cl)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B7945911.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-chlorochromeno[2,3-b]pyridin-5-one](/img/structure/B7945919.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-methylchromeno[2,3-b]pyridin-5-one](/img/structure/B7945923.png)
![[2-(2,3-Dibromopropyl)-6-methoxyphenyl] acetate](/img/structure/B7945928.png)


![2-Amino-7-chloro-3-(1-methylbenzimidazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945953.png)
![2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945954.png)
![2-amino-7-chloro-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945955.png)
![2-Amino-7-chloro-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945961.png)
![2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7945971.png)


